![molecular formula C13H16ClN3O3S B3004228 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide CAS No. 2094487-90-6](/img/structure/B3004228.png)
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a chloro group, and a 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine-4-sulfonamide core, followed by the introduction of the chloro group and the 1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl group through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as dichloromethane or ethanol under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学的研究の応用
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in various industrial processes.
作用機序
The mechanism of action of 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]pyridine-4-sulfonamide
- 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)butyl]pyridine-4-sulfonamide
- 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]pyridine-4-sulfonamide
Uniqueness
The uniqueness of 2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3S/c1-8(6-12-9(2)16-20-10(12)3)17-21(18,19)11-4-5-15-13(14)7-11/h4-5,7-8,17H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSXBORVLVLPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)NS(=O)(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
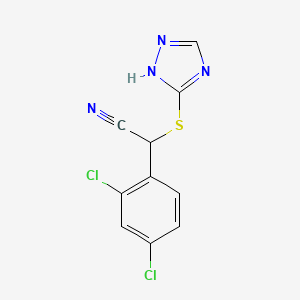

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3004150.png)
![5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3004151.png)
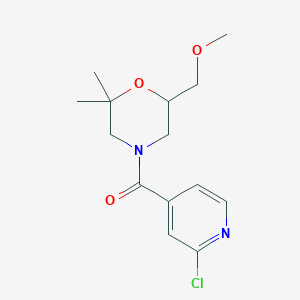
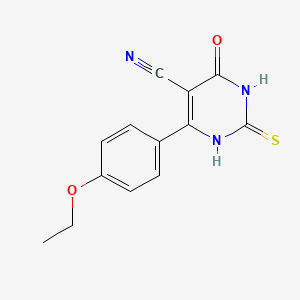
![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3004159.png)
![benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate](/img/structure/B3004160.png)
![2-(2-(Dimethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3004162.png)
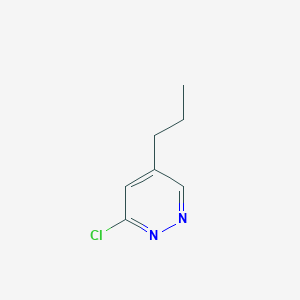
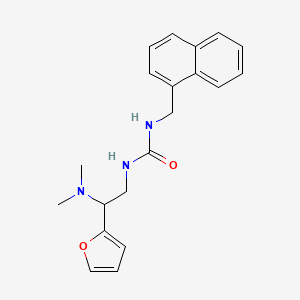
![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)
![8-(4-propan-2-ylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B3004167.png)
